molecular formula C16H20N2O B14408001 (4R)-4-Methyl-N-phenyl-1-propyl-1,4-dihydropyridine-3-carboxamide CAS No. 87831-09-2

(4R)-4-Methyl-N-phenyl-1-propyl-1,4-dihydropyridine-3-carboxamide

Cat. No.: B14408001
CAS No.: 87831-09-2
M. Wt: 256.34 g/mol
InChI Key: KSJYYWSLOBMDOL-CYBMUJFWSA-N
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Description

(4R)-4-Methyl-N-phenyl-1-propyl-1,4-dihydropyridine-3-carboxamide is a chemical compound belonging to the dihydropyridine class. Dihydropyridines are known for their significant role in medicinal chemistry, particularly as calcium channel blockers. This compound’s unique structure and properties make it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R)-4-Methyl-N-phenyl-1-propyl-1,4-dihydropyridine-3-carboxamide typically involves multi-step organic reactions. One common method includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic conditions. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening for optimal catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(4R)-4-Methyl-N-phenyl-1-propyl-1,4-dihydropyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can convert the dihydropyridine ring to a pyridine ring.

    Reduction: The compound can be reduced to form tetrahydropyridine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring or the dihydropyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields pyridine derivatives, while reduction can produce tetrahydropyridine compounds.

Scientific Research Applications

(4R)-4-Methyl-N-phenyl-1-propyl-1,4-dihydropyridine-3-carboxamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound’s interactions with biological molecules are studied to understand its potential as a drug candidate.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of (4R)-4-Methyl-N-phenyl-1-propyl-1,4-dihydropyridine-3-carboxamide involves its interaction with calcium channels in biological systems. By binding to these channels, it can inhibit the influx of calcium ions, leading to various physiological effects such as vasodilation and reduced cardiac workload. The molecular targets include L-type calcium channels, and the pathways involved are related to calcium signaling and muscle contraction.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: Another dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: A long-acting dihydropyridine calcium channel blocker with similar applications.

    Nicardipine: Known for its use in managing high blood pressure and angina.

Uniqueness

(4R)-4-Methyl-N-phenyl-1-propyl-1,4-dihydropyridine-3-carboxamide is unique due to its specific stereochemistry and functional groups, which may confer distinct pharmacokinetic and pharmacodynamic properties compared to other dihydropyridine derivatives. This uniqueness can lead to different therapeutic effects and side effect profiles, making it a valuable compound for further research and development.

Properties

CAS No.

87831-09-2

Molecular Formula

C16H20N2O

Molecular Weight

256.34 g/mol

IUPAC Name

(4R)-4-methyl-N-phenyl-1-propyl-4H-pyridine-3-carboxamide

InChI

InChI=1S/C16H20N2O/c1-3-10-18-11-9-13(2)15(12-18)16(19)17-14-7-5-4-6-8-14/h4-9,11-13H,3,10H2,1-2H3,(H,17,19)/t13-/m1/s1

InChI Key

KSJYYWSLOBMDOL-CYBMUJFWSA-N

Isomeric SMILES

CCCN1C=C[C@H](C(=C1)C(=O)NC2=CC=CC=C2)C

Canonical SMILES

CCCN1C=CC(C(=C1)C(=O)NC2=CC=CC=C2)C

Origin of Product

United States

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